7-Chloro-6-fluoro-1,3-benzothiazole
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Overview
Description
7-Chloro-6-fluoro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and fluorine atoms in the benzothiazole ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-fluoro-1,3-benzothiazole typically involves the reaction of 4-fluoro-3-chloroaniline with potassium thiocyanate in the presence of acetic acid and bromine. This reaction produces 2-amino-6-fluoro-7-chlorobenzothiazole, which can be further treated with various reagents to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with varying biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to replace the chlorine or fluorine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
7-Chloro-6-fluoro-1,3-benzothiazole has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs with potential anti-tubercular, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: It is used in the synthesis of other bioactive molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-chloro-6-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets in the body. For example, it can inhibit enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial growth and replication. This inhibition leads to the antibacterial activity of the compound . Additionally, the compound can interact with other molecular pathways, leading to its anti-inflammatory and anti-tubercular effects .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-7-chloro-1,3-benzothiazole: Similar in structure but with different substitution patterns.
7-Chloro-6-fluoro-2-aminobenzothiazole: Contains an amino group at the 2-position, which alters its biological activity.
6-Fluoro-7-chloro-1,3-benzothiazole Schiff’s Base: A derivative with a Schiff’s base functional group, exhibiting different chemical properties.
Uniqueness
7-Chloro-6-fluoro-1,3-benzothiazole is unique due to the presence of both chlorine and fluorine atoms in the benzothiazole ring, which enhances its chemical reactivity and biological activities. This dual substitution pattern makes it a valuable compound in medicinal chemistry and other scientific research applications .
Properties
Molecular Formula |
C7H3ClFNS |
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Molecular Weight |
187.62 g/mol |
IUPAC Name |
7-chloro-6-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3ClFNS/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H |
InChI Key |
IAEAQKXVOBORHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=CS2)Cl)F |
Origin of Product |
United States |
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